2-(Azidomethyl)-5-methylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(Azidomethyl)-5-methylfuran” would consist of a furan ring with an azidomethyl group attached at the 2-position and a methyl group at the 5-position. The azide group (-N3) is a linear arrangement of three nitrogen atoms with a net negative charge .Chemical Reactions Analysis
Azides are known to be highly reactive and can participate in various chemical reactions, including click reactions . Furan rings can undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Azidomethyl)-5-methylfuran” would depend on the specific structure of the compound. Azides are generally sensitive to heat and shock .Scientific Research Applications
Material Sciences: Polymer Crosslinking
The azide group in 2-(Azidomethyl)-5-methylfuran can be utilized for polymer crosslinking. This process alters the physical properties of polymers, enhancing the efficiency of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) . The release of nitrogen during this reaction can also lead to energy output, which is beneficial in creating highly energetic materials.
Organic Synthesis: Heterocycles Formation
Organic azides, including 2-(Azidomethyl)-5-methylfuran, are key in synthesizing various heterocycles. They participate in reactions like the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, yielding 1,2,3-triazoles . These heterocycles are fundamental structures in many pharmaceuticals and agrochemicals.
Click Chemistry
The azide functional group is known for its role in click chemistry reactions, which are characterized by their efficiency and specificity in forming new bonds. This makes 2-(Azidomethyl)-5-methylfuran a valuable compound in designing and synthesizing new materials and bioconjugates.
High-Energy Materials
Due to its high nitrogen content, 2-(Azidomethyl)-5-methylfuran can be used in the development of high-energy materials. These materials have applications in propellants and explosives, where controlled energy release is crucial .
Photolithography
In photolithography, the azide group’s ability to release nitrogen upon photolysis can be harnessed. This property is useful in creating patterns on semiconductor materials, which is a critical step in fabricating electronic devices .
Medicinal Chemistry: Drug Development
The versatility of the azide group in 2-(Azidomethyl)-5-methylfuran allows for its use in medicinal chemistry, particularly in drug development. It can be incorporated into drug molecules to modify their pharmacokinetic properties or to create prodrugs that release active compounds in a controlled manner .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(azidomethyl)-5-methylfuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-2-3-6(10-5)4-8-9-7/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUPASKWTICFMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)-5-methylfuran |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.